DDR1-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DDR1-IN-2 是一种有效的、选择性的 дискоидин 结构域受体 1 (DDR1) 抑制剂,DDR1 是一种胶原蛋白激活的受体酪氨酸激酶。DDR1 在多种细胞过程中发挥着至关重要的作用,包括细胞增殖、粘附、迁移和基质重塑。 DDR1 的失调与多种疾病有关,包括癌症和纤维化 .

科学研究应用

DDR1-IN-2 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 DDR1 抑制剂的结构-活性关系。

生物学: 研究其在细胞信号通路中的作用及其对细胞行为的影响。

医学: 探索作为治疗癌症和纤维化等疾病的潜在治疗剂。

作用机制

DDR1-IN-2 通过选择性抑制 DDR1 的激酶活性来发挥其作用。这种抑制阻止了 DDR1 的自身磷酸化,从而阻断了参与细胞增殖、粘附和迁移的下游信号通路。 分子靶点包括 DDR1 的 ATP 结合位点,相关通路主要与胶原蛋白结合和受体激活有关 .

类似化合物:

DDR1-IN-1: 另一种具有类似作用机制的有效 DDR1 抑制剂。

DDR2-IN-1: 抑制 DDR2,一种与 DDR1 密切相关的受体酪氨酸激酶,具有不同的生物学作用。

DDR1-IN-3: 一种新一代 DDR1 抑制剂,具有更高的选择性和效力.

独特性: this compound 因其对 DDR1 相对于其他激酶的高选择性而独一无二,使其成为研究 DDR1 特异性通路的宝贵工具。 其效力和选择性也使其成为治疗开发的有希望的候选药物 .

生化分析

Biochemical Properties

DDR1-IN-2 interacts with various enzymes, proteins, and other biomolecules. The Discoidin Domain Receptors, DDR1 and DDR2, are known to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling . The dysregulation of these receptors may lead to metastatic cancer progressions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, DDR1 and DDR2 have been shown to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The mechanism of extracellular collagen binding and activation of cytosolic kinase domain of the receptors is not yet clear .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It could interact with transporters or binding proteins, and it could affect its localization or accumulation

准备方法

合成路线和反应条件: DDR1-IN-2 的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。合成路线通常从核心骨架的制备开始,然后进行官能团修饰以引入特定的取代基。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以实现高收率和纯度 .

工业生产方法: this compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保一致性和效率。 这包括使用自动化反应器、连续流动系统和严格的质量控制措施来商业规模生产该化合物 .

化学反应分析

反应类型: DDR1-IN-2 会经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂,在受控条件下.

主要产物: 由这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能产生氧化衍生物,而取代反应可能产生各种取代类似物 .

相似化合物的比较

DDR1-IN-1: Another potent DDR1 inhibitor with a similar mechanism of action.

DDR2-IN-1: Inhibits DDR2, a closely related receptor tyrosine kinase with distinct biological roles.

DDR1-IN-3: A newer generation DDR1 inhibitor with improved selectivity and potency.

Uniqueness: DDR1-IN-2 is unique due to its high selectivity for DDR1 over other kinases, making it a valuable tool for studying DDR1-specific pathways. Its potency and selectivity also make it a promising candidate for therapeutic development .

属性

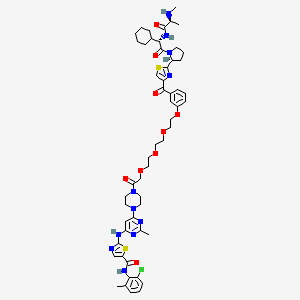

IUPAC Name |

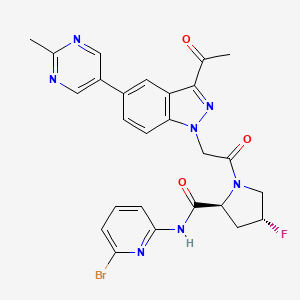

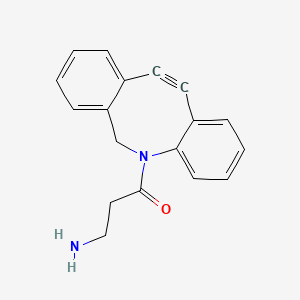

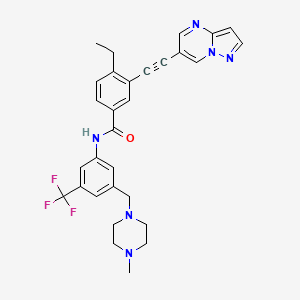

4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPXZXBWGJRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: 7rh (also known as Ddr1-IN-2) is a potent and selective ATP-competitive inhibitor of DDR1 kinase activity. [] Binding of 7rh to the kinase domain of DDR1 prevents the receptor's activation by its ligand, collagen. [] This inhibition disrupts downstream signaling cascades typically initiated by DDR1 activation, including the PYK2 and PEAK1 pathways. [] As a result, 7rh effectively reduces tumor cell proliferation, migration, and colony formation in various cancer models. [, , , ]

ANone: Unfortunately, the provided research abstracts do not disclose the detailed structural characterization of 7rh, including its molecular formula, weight, or spectroscopic data.

ANone: The research focuses on 7rh as a DDR1 kinase inhibitor, not as a catalyst. Therefore, information about its catalytic properties, reaction mechanisms, selectivity, or uses in catalytic applications is not available in these abstracts.

ANone: The provided abstracts don't mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models specifically for 7rh.

ANone: The research abstracts don't provide specific details regarding the SAR of 7rh. Further investigations are needed to understand how structural modifications might affect its activity, potency, and selectivity profile.

ANone: The research abstracts primarily focus on the biological activity and therapeutic potential of 7rh. Details regarding SHE regulations, compliance, risk minimization, and responsible practices associated with 7rh are not discussed.

A: While the specific PK/PD profile and ADME properties of 7rh are not detailed in these abstracts, one study demonstrates that 7rh is well-tolerated in mice at doses up to 30 mg/kg given daily via oral gavage. []

ANone: Several studies highlight the efficacy of 7rh in both in vitro and in vivo settings:

ANone: The provided research abstracts do not provide information regarding resistance mechanisms or cross-resistance profiles associated with 7rh.

A: While detailed toxicological data is not presented in the abstracts, one study indicates that 7rh is well-tolerated in mice at doses up to 30 mg/kg administered daily via oral gavage. []

ANone: The provided research abstracts do not delve into specific drug delivery and targeting strategies for 7rh.

A: Although the abstracts do not directly address the use of biomarkers for predicting 7rh efficacy or monitoring treatment response, one study suggests that DDR1 expression levels could potentially serve as a prognostic biomarker. [] Higher DDR1 expression was correlated with a poorer prognosis in osteosarcoma patients. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。